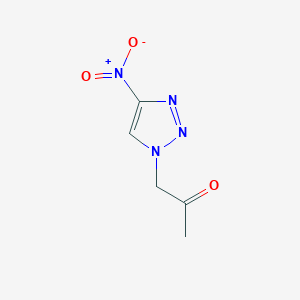

4-Nitro-1-(2-oxopropyl)-1H-1,2,3-triazole

Description

Contextualization within 1,2,3-Triazole Heterocyclic Chemistry

The 1,2,3-triazole ring is a five-membered heterocycle containing three adjacent nitrogen atoms, which imparts a high degree of stability and unique chemical properties. researchgate.net This ring system is aromatic, contributing to its robust nature under various reaction conditions, including oxidation, reduction, and hydrolysis. nih.gov The synthesis of the 1,2,3-triazole core was significantly advanced by the Huisgen 1,3-dipolar cycloaddition reaction, a powerful method for forming the ring from an azide (B81097) and an alkyne. nih.gov The subsequent development of the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," provided a highly efficient, regioselective, and reliable route to 1,4-disubstituted 1,2,3-triazoles. frontiersin.org

Due to their stability and the facility of their synthesis, 1,2,3-triazole derivatives have found widespread application. They are considered privileged scaffolds in medicinal chemistry, appearing in a wide array of therapeutic agents. researchgate.net Furthermore, their nitrogen-rich structure and stability make them valuable in materials science, particularly for the development of energetic materials, corrosion inhibitors, and polymers. researchgate.netnih.gov

Historical Development and Early Investigations of Nitro-Triazole Derivatives

The introduction of a nitro (NO₂) group onto the triazole ring marked a significant step in the evolution of this class of compounds. Early synthetic work focused on two primary strategies: the direct nitration of a pre-formed triazole ring or the use of nitro-substituted building blocks in cycloaddition reactions. The nitration of 2-phenyl-1,2,3-triazole to produce 2-(2,4-dinitrophenyl)-4-nitro-1,2,3-triazole was reported as early as 1970, with subsequent cleavage yielding the parent 4-nitro-1,2,3-triazole.

Initial interest in nitro-triazoles was driven by their potential as energetic materials. The high nitrogen content of the triazole ring, combined with the oxygen-rich nitro group, results in compounds with high heats of formation and the ability to release large amounts of energy upon decomposition, primarily as nitrogen gas. researchgate.net Concurrently, researchers explored nitro-triazoles as potential analogs to other biologically active nitro-heterocycles, such as nitroimidazoles, which were known for their antimicrobial properties. nih.gov

Structural Significance as a Synthetic Target and Intermediate

The specific structure of 4-Nitro-1-(2-oxopropyl)-1H-1,2,3-triazole makes it a valuable synthetic intermediate. Its synthesis most likely proceeds via the N-alkylation of 4-nitro-1,2,3-triazole with an acetone-equivalent electrophile, such as chloroacetone (B47974) or bromoacetone. A significant challenge in this synthesis is controlling the regioselectivity of the alkylation. The 4-nitro-1,2,3-triazole anion is an ambident nucleophile, meaning the alkylating agent can attach to any of the three ring nitrogen atoms. nih.gov This typically results in a mixture of N1, N2, and N3-substituted isomers, the separation of which can be a complex task. mdpi.comnih.gov The ratio of these isomers is highly dependent on reaction conditions such as the solvent, base, and the nature of the alkylating agent. nih.govmdpi.com

The structural significance of the target molecule arises from its trifunctional nature:

The 1,2,3-Triazole Ring: A stable, aromatic scaffold that serves as a reliable molecular backbone.

The 4-Nitro Group: This powerful electron-withdrawing group modulates the electronic properties of the triazole ring and is a key component for energetic applications. It can also be reduced to an amino group, providing a handle for further functionalization.

The 1-(2-oxopropyl) Group: The ketone carbonyl group is a highly versatile functional handle for a wide range of organic transformations, including condensation reactions to form imines or hydrazones, aldol (B89426) reactions, and reductions to form secondary alcohols.

This combination of a stable core, an energy-rich/modifiable nitro group, and a reactive ketone side-chain positions this compound as a powerful precursor for creating diverse and complex molecules.

| Method | Reactants | Key Features | Typical Products |

|---|---|---|---|

| Direct Nitration | 1,2,3-Triazole derivative, Nitrating agent (e.g., HNO₃/H₂SO₄) | Electrophilic aromatic substitution on a pre-formed ring. | 4-Nitro-1,2,3-triazoles |

| [3+2] Cycloaddition | Organic Azide, Nitroolefin | Copper-catalyzed reaction that builds the nitro-triazole ring directly. nih.govfrontiersin.org | 4-Nitro-1,5-disubstituted-1,2,3-triazoles. nih.gov |

| N-Alkylation | 4-Nitro-1,2,3-triazole, Alkyl Halide | Functionalizes an existing nitro-triazole ring; often yields isomeric mixtures. nih.govmdpi.com | N1, N2, and N3-substituted-4-nitro-1,2,3-triazoles. nih.gov |

Overview of Current Research Trajectories for Nitro-Substituted 1,2,3-Triazoles

Contemporary research into nitro-substituted 1,2,3-triazoles is advancing along two primary and distinct trajectories: the development of advanced energetic materials and the discovery of novel therapeutic agents.

Energetic Materials: This remains a major focus, driven by the need for high-performance, low-sensitivity explosives and propellants. uni-muenchen.de Research aims to synthesize new nitro-triazole derivatives with improved properties, such as higher density, greater thermal stability, and higher detonation velocities. acs.orgrsc.org The N3-substituted isomers of 4-nitro-1,2,3-triazoles (i.e., 1-substituted-5-nitro-1,2,3-triazoles) are of particular interest as they have been found to possess higher densities and enthalpies of formation, making them promising candidates for high-energy compounds. mdpi.com The ability to introduce various functional groups onto the triazole ring allows for fine-tuning of the energetic performance and sensitivity of the resulting materials. mdpi.comnih.gov

Medicinal Chemistry: Nitro-substituted triazoles have emerged as a promising scaffold in drug discovery, particularly for infectious diseases. nih.gov Their mechanism of action is often linked to the enzymatic reduction of the nitro group by nitroreductase enzymes present in pathogenic microorganisms but absent in their mammalian hosts. This selective activation leads to the formation of cytotoxic radical species that damage the pathogen's DNA and other vital biomolecules. nih.govacs.org This approach has shown significant promise in developing treatments for:

Chagas Disease and Leishmaniasis: Caused by kinetoplastid parasites, these diseases are major targets for nitrotriazole-based drugs. nih.govacs.org

Tuberculosis: The Mycobacterium tuberculosis bacterium is another key target for nitrotriazole compounds. nih.gov

Fungal Infections: The selective toxicity of nitrotriazoles is also being explored for the development of new antifungal agents. researchgate.net

Current research in this area focuses on synthesizing libraries of diverse nitro-triazole derivatives to optimize potency against specific pathogens while minimizing host toxicity. acs.orgacs.org

| Research Area | Key Objectives | Rationale for Using Nitro-Triazoles | Example Applications |

|---|---|---|---|

| Energetic Materials | Develop powerful and stable explosives/propellants. | High nitrogen content, positive heat of formation, thermal stability. researchgate.netacs.org | Components in gas-generating systems and advanced explosive formulations. researchgate.net |

| Medicinal Chemistry | Discover new drugs for infectious diseases. | Selective activation by pathogen-specific nitroreductase enzymes. nih.govacs.org | Antitrypanosomatid (Chagas disease), antitubercular, and antifungal agents. nih.govacs.org |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(4-nitrotriazol-1-yl)propan-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N4O3/c1-4(10)2-8-3-5(6-7-8)9(11)12/h3H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALOPAILOUCVCQT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CN1C=C(N=N1)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Elucidation of Chemical Reactivity and Mechanistic Pathways of 4 Nitro 1 2 Oxopropyl 1h 1,2,3 Triazole

Reactivity of the 1,2,3-Triazole Nucleus

The 1,2,3-triazole ring is an aromatic heterocycle characterized by its general stability. However, the substituents attached to its carbon and nitrogen atoms profoundly influence its reactivity. In the case of the title compound, the N1-substitution and the C4-nitro group dictate the primary modes of reaction.

Nitrogen Atoms: The parent 4(5)-nitro-1,2,3-triazole exists as an anion in basic media and displays ambident nucleophilic properties, readily undergoing alkylation to produce a mixture of N1, N2, and N3-substituted isomers. nih.gov For 4-Nitro-1-(2-oxopropyl)-1H-1,2,3-triazole, which is already substituted at the N1 position, further electrophilic attack would likely occur at the N2 or N3 positions. This reaction would result in the formation of a quaternary triazolium salt, a transformation that increases water solubility and can be a strategy in the synthesis of certain ionic liquids or energetic materials.

Carbon Atoms: The triazole ring, particularly when bearing a nitro group, is highly electron-deficient. This electronic nature deactivates the ring carbons (C4 and C5) towards electrophilic substitution. Conversely, this electron deficiency makes the ring susceptible to nucleophilic attack. While direct nucleophilic substitution of the nitro group at C4 can occur with strong nucleophiles like alkoxides, another significant pathway is the Vicarious Nucleophilic Substitution (VNS) of hydrogen. organic-chemistry.orgosi.lv The VNS reaction allows for the formal substitution of a hydrogen atom in electron-deficient rings. organic-chemistry.org For the title compound, the hydrogen atom at the C5 position is a potential site for VNS, where a carbanion bearing a leaving group could attack the C5 carbon, leading to a new C-C bond after subsequent elimination. This pathway provides a route to 1,4,5-trisubstituted 1,2,3-triazoles.

| Position | Reaction Type | Reagent Class | Potential Product |

|---|---|---|---|

| N2 / N3 | N-Alkylation / Quaternization | Alkyl Halides (e.g., CH₃I) | 1-(2-oxopropyl)-4-nitro-3-alkyl-1H-1,2,3-triazol-2-ium salt |

| C5 | Vicarious Nucleophilic Substitution (VNS) | Carbanion with leaving group (e.g., ClCH₂SO₂Ph) | 5-Substituted-4-nitro-1-(2-oxopropyl)-1H-1,2,3-triazole |

| C4 | Nucleophilic Aromatic Substitution (SNAr) | Alkoxides (e.g., NaOCH₃) | 4-Alkoxy-1-(2-oxopropyl)-1H-1,2,3-triazole |

Certain substituted 1,2,3-triazoles are known to undergo rearrangement reactions that involve a ring-opening and ring-closing sequence. The most well-known of these is the Dimroth rearrangement, which typically involves the isomerization of 1-substituted 5-amino-1,2,3-triazoles or related systems where endocyclic and exocyclic nitrogen atoms exchange places. rsc.org A related transformation is the Cornforth rearrangement, which occurs with 1,2,3-triazole-4-carbaldehyde imines. researchgate.netmdpi.com These rearrangements, however, are contingent on specific substituent patterns (e.g., an exocyclic amino group or an imine derived from a 4-formyl group) that are absent in this compound. Therefore, the title compound is not expected to undergo classical Dimroth or Cornforth rearrangements under typical conditions.

A more plausible, albeit specialized, transformation involves metal-catalyzed ring cleavage. It has been demonstrated that 1-sulfonyl-1,2,3-triazoles, which are also highly electron-deficient, can serve as stable precursors to rhodium(II) carbenes. This process involves the extrusion of N₂ and the formation of a reactive carbene intermediate. Given that the 4-nitro group is a powerful electron-withdrawing substituent, it is conceivable that this compound could undergo similar transformations in the presence of suitable transition metal catalysts, opening pathways to novel cyclization and insertion reactions.

Role of the Nitro Group in Reaction Pathways

The nitro group at the C4 position is arguably the most influential substituent, profoundly modulating the electronic properties, aromaticity, and stability of the entire molecule.

The nitro group exerts a strong electron-withdrawing effect through both inductive (-I) and resonance (-M) mechanisms. This effect significantly reduces the electron density of the triazole ring, making it highly electrophilic. The resonance delocalization of the pi-electrons across the nitro group and the triazole ring can be depicted by multiple resonance structures, which show a buildup of positive charge character on the ring carbons, particularly C4 and C5.

This pronounced electrophilicity has two major consequences:

Deactivation towards Electrophiles: The ring is strongly deactivated against attack by electrophiles at the carbon atoms.

Activation towards Nucleophiles: The ring is highly activated for attack by nucleophiles. As discussed previously, this facilitates reactions like VNS at C5 and, under forcing conditions, direct SNAr of the nitro group itself at C4. organic-chemistry.orgmdpi.com

The introduction of a potent electron-withdrawing group like -NO₂ can lead to a distortion of the electron distribution within the aromatic system, which may result in a partial loss of aromatic character. This can manifest as variations in the bond lengths within the triazole ring compared to the unsubstituted parent heterocycle.

From a thermal stability perspective, nitrated azoles are a well-studied class of energetic materials. The parent 1,2,3-triazole ring is quite stable, but the addition of a nitro group significantly alters its decomposition profile. rsc.org While the triazole ring itself is energetically favorable due to its high nitrogen content and heat of formation, the C-NO₂ bond is often the thermally weakest point in the molecule. Thermal decomposition of nitrotriazoles is frequently initiated by the homolytic cleavage of the C–NO₂ bond to release •NO₂ radicals, which can then trigger further exothermic decomposition of the heterocyclic ring. researchgate.netnih.gov Therefore, this compound is expected to be less thermally stable than its non-nitrated analog, decomposing at a lower temperature but with a significantly greater release of energy.

| Compound Type | Typical Decomposition Onset | Primary Decomposition Step | Energetic Character |

|---|---|---|---|

| Unsubstituted 1,2,3-Triazole | High (>300 °C) | Ring fragmentation | Low |

| 4-Nitro-1,2,3-Triazole Derivatives | Moderate-High (e.g., 200-250 °C) | C–NO₂ bond cleavage | High |

Transformations Involving the 2-Oxopropyl Side Chain

The 2-oxopropyl side chain introduces two additional reactive sites: the ketone carbonyl group and the adjacent methylene (B1212753) group. The reactivity of this side chain is significantly influenced by the strongly electron-withdrawing 4-nitro-1,2,3-triazol-1-yl substituent.

The ketone functional group can undergo a range of standard transformations. These include:

Reduction: The carbonyl can be reduced to a secondary alcohol using reducing agents like sodium borohydride (NaBH₄).

Derivative Formation: It can react with hydroxylamine to form an oxime or with hydrazines to yield hydrazones. nih.govnih.gov

Reductive Amination: In the presence of an amine and a reducing agent, the ketone can be converted into a secondary amine.

The most notable feature of the side chain's reactivity is the methylene group (-CH₂-) positioned between the carbonyl group and the N1-position of the nitrotriazole ring. Both flanking groups are strongly electron-withdrawing, which greatly increases the acidity of the methylene protons. This makes it an "active methylene" compound, rendering it susceptible to deprotonation by even mild bases to form a stabilized carbanion. This carbanion is a potent nucleophile, opening up a variety of synthetic possibilities:

α-Halogenation: In the presence of acid or base, the methylene group can be readily halogenated with reagents like Br₂ or N-bromosuccinimide (NBS) to yield mono- or di-halogenated products. nih.govlibretexts.org

Condensation Reactions: The carbanion can participate in base-catalyzed condensation reactions, such as the Knoevenagel condensation with aldehydes and ketones, to form α,β-unsaturated products. wikipedia.orgnih.gov

Alkylation and Acylation: The carbanion can be alkylated with alkyl halides or acylated with acyl chlorides, allowing for the extension and functionalization of the side chain.

The activation of this methylene group is a direct consequence of the electronic properties of the 4-nitro-1,2,3-triazole ring system, demonstrating a clear example of substituent effects being transmitted through the molecule to influence reactivity at a distal site.

Carbonyl Reactivity in Derivatization (e.g., condensation, addition, functionalization)

The ketone functional group in the 2-oxopropyl side chain is a prime site for a variety of chemical transformations, allowing for extensive derivatization of the parent molecule. These reactions are fundamental in synthetic organic chemistry for building molecular complexity.

Condensation Reactions: The carbonyl group readily undergoes condensation reactions with a range of nucleophiles. For instance, reaction with primary amines or their derivatives, such as hydroxylamine or hydrazines, would yield the corresponding imines, oximes, or hydrazones. These reactions are typically catalyzed by either acid or base and proceed through a hemiaminal intermediate. The stability of these products can vary, and in some cases, the hemiaminals themselves can be isolated. libretexts.org

Addition Reactions: Nucleophilic addition to the carbonyl carbon is another important reaction pathway. Grignard reagents and organolithium compounds can add to the carbonyl group to form tertiary alcohols after an aqueous workup. Similarly, the addition of cyanide, often from a source like trimethylsilyl cyanide, would lead to the formation of a cyanohydrin.

Functionalization: The carbonyl group can be transformed into other functional groups. For example, reduction of the ketone using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) would yield the corresponding secondary alcohol, 1-(4-nitro-1H-1,2,3-triazol-1-yl)propan-2-ol.

A representative table of potential derivatization reactions at the carbonyl group is presented below.

| Reaction Type | Reagent(s) | Product Type |

| Condensation | Primary Amine (R-NH₂) | Imine |

| Condensation | Hydroxylamine (NH₂OH) | Oxime |

| Condensation | Hydrazine (NH₂NH₂) | Hydrazone |

| Addition | Grignard Reagent (R-MgX) | Tertiary Alcohol |

| Addition | Organolithium (R-Li) | Tertiary Alcohol |

| Reduction | Sodium Borohydride (NaBH₄) | Secondary Alcohol |

This table is illustrative of the expected reactivity based on general principles of organic chemistry.

Alpha-Carbon Functionalization and Tautomerism

The protons on the carbon atom adjacent to the carbonyl group (the alpha-carbon) are acidic due to the electron-withdrawing effect of the carbonyl group and the triazole ring. This acidity allows for the formation of an enolate anion under basic conditions, which is a powerful nucleophile. libretexts.orglibretexts.org

Alpha-Carbon Functionalization: The generation of the enolate opens up numerous possibilities for functionalization at the alpha-position. For instance, the enolate can react with alkyl halides in an SN2 reaction to introduce alkyl groups at the alpha-carbon. Halogenation at the alpha-position can also be achieved using reagents like N-bromosuccinimide (NBS) or molecular halogens in the presence of an acid or base.

Tautomerism: The presence of an alpha-hydrogen allows for keto-enol tautomerism. In the case of this compound, an equilibrium will exist between the keto form and its corresponding enol form, 1-(4-nitro-1H-1,2,3-triazol-1-yl)prop-1-en-2-ol. The equilibrium generally favors the keto form; however, the enol tautomer can be a reactive intermediate in certain reactions. libretexts.org The enol can react as a nucleophile, for example, in acid-catalyzed halogenation reactions.

The formation of the enolate is a key step in many important carbon-carbon bond-forming reactions, such as the aldol (B89426) condensation, where the enolate of this compound could react with another carbonyl-containing compound.

Intramolecular and Intermolecular Rearrangement Reactions (e.g., Cornforth-type rearrangements)

The Cornforth rearrangement is a well-established reaction of 4-acyloxazoles. rsc.orgrsc.org It involves a thermal pericyclic ring-opening to a nitrile ylide intermediate, which then undergoes a -sigmatropic rearrangement to form an isomeric oxazole. While the substrate is a triazole and not an oxazole, the general principle of thermally induced ring-opening and rearrangement could potentially be explored for analogous transformations in triazole systems, although this would represent a novel and un-investigated area of its reactivity.

Kinetic and Thermodynamic Analyses of Reaction Pathways

Detailed kinetic and thermodynamic data for the reactions of this compound are not extensively reported in the scientific literature. However, general principles can be applied to understand the factors that would govern its reaction pathways.

Kinetic Analysis: The rates of reaction involving this compound would be influenced by several factors. For reactions at the carbonyl group, the steric hindrance around the carbonyl and the electronic nature of the triazole ring would play a role. The electron-withdrawing nitro group is expected to enhance the electrophilicity of the carbonyl carbon, potentially increasing the rate of nucleophilic addition. For reactions involving the alpha-carbon, the acidity of the alpha-protons will be a key determinant of the rate of enolate formation. Kinetic studies on related triazole rearrangements have shown that the rates are sensitive to both steric and electronic factors of the substituents. nih.gov

Thermodynamic Analysis: The thermodynamic stability of the various possible products will determine the position of equilibrium in reversible reactions. For instance, in the keto-enol tautomerism, the greater thermodynamic stability of the C=O double bond compared to the C=C double bond generally ensures that the keto form is favored. libretexts.org In rearrangement reactions, the relative thermodynamic stabilities of the starting material and the rearranged product will dictate the feasibility of the transformation. Thermodynamic properties have been studied for some related nitro-triazole derivatives, providing insights into their relative stabilities. researchgate.net

Below is a hypothetical data table illustrating the type of information that would be sought in kinetic and thermodynamic studies of a reaction of this compound, for example, the reduction of the carbonyl group.

| Parameter | Value (Hypothetical) | Conditions |

| Rate Constant (k) | 1.2 x 10⁻³ M⁻¹s⁻¹ | 298 K, Methanol |

| Activation Energy (Ea) | 55 kJ/mol | - |

| Enthalpy of Reaction (ΔH) | -85 kJ/mol | Standard Conditions |

| Gibbs Free Energy (ΔG) | -72 kJ/mol | Standard Conditions |

This data is purely illustrative and not based on experimental results for the title compound.

Advanced Spectroscopic and Structural Characterization for Mechanistic and Derivatization Studies

Application of Advanced Nuclear Magnetic Resonance Spectroscopy (e.g., 2D-NMR, Solid-State NMR for structural assignments and dynamic processes)

Advanced Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of complex organic molecules like 4-Nitro-1-(2-oxopropyl)-1H-1,2,3-triazole. While standard one-dimensional (1D) ¹H and ¹³C NMR provide initial information, two-dimensional (2D) NMR techniques are essential for definitive assignments and understanding spatial relationships between atoms.

Techniques such as Heteronuclear Single Quantum Coherence (HSQC) are used to correlate proton and carbon signals, confirming the connectivity within the 2-oxopropyl and triazole moieties. The Heteronuclear Multiple Bond Correlation (HMBC) spectrum is particularly valuable, revealing long-range couplings (typically 2-3 bonds) between protons and carbons. For instance, HMBC can be used to definitively establish the point of attachment of the 2-oxopropyl group to the triazole ring by observing correlations between the methylene (B1212753) protons of the side chain and the carbons of the triazole ring. Similarly, Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) can provide through-space correlations, offering insights into the molecule's preferred conformation in solution.

Solid-state NMR (ssNMR) can be employed to study the compound in its crystalline form, providing information that is complementary to solution-state NMR and X-ray crystallography. Cross-Polarization Magic-Angle Spinning (CP-MAS) experiments can yield high-resolution spectra of the solid material, revealing details about molecular packing and the presence of different polymorphs. Furthermore, ssNMR is a powerful technique for studying dynamic processes in the solid state, such as tautomerism, which is a known phenomenon in triazole chemistry. For related nitroazole compounds, solid-state ¹⁵N NMR has been effectively used to probe the electronic environment of the nitrogen atoms in both the triazole ring and the nitro group, providing insights into intermolecular interactions like hydrogen bonding.

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Ranges for Functional Groups in Triazole Derivatives

| Functional Group | Atom | Representative Chemical Shift (ppm) |

|---|---|---|

| Triazole Ring | C-H | 8.0 - 9.0 |

| Triazole Ring | C-NO₂ | 145 - 155 |

| 2-Oxopropyl | CH₂ | 5.0 - 6.0 |

| 2-Oxopropyl | C=O | 195 - 205 |

| 2-Oxopropyl | CH₃ | 2.0 - 2.5 |

Note: These are approximate ranges based on similar structures and can vary depending on the solvent and other substituents.

X-ray Crystallography for Definitive Solid-State Structural Analysis and Conformational Studies

X-ray crystallography provides the most definitive structural information for a crystalline compound, offering precise atomic coordinates and revealing the molecule's conformation and intermolecular interactions in the solid state. For this compound, a single-crystal X-ray diffraction study would unambiguously confirm the connectivity of the atoms, including the substitution pattern on the triazole ring.

The crystal structure would reveal key geometric parameters such as bond lengths, bond angles, and torsion angles. Of particular interest would be the planarity of the triazole ring and the degree of twisting of the nitro group relative to the ring. In many nitroazole structures, the nitro group is slightly twisted out of the plane of the heterocyclic ring. The conformation of the 2-oxopropyl side chain would also be determined, showing its orientation relative to the triazole ring.

Furthermore, the analysis of the crystal packing would elucidate the nature and geometry of intermolecular interactions, such as hydrogen bonds, dipole-dipole interactions, and π-π stacking. These interactions are crucial in determining the physical properties of the compound, including its melting point and density. For instance, in the crystal structure of related nitroazoles, extensive hydrogen bonding networks involving the nitro group and triazole nitrogen atoms are often observed, contributing to the stability of the crystal lattice. nih.gov

Table 2: Illustrative Crystallographic Parameters for a Related Nitrotriazole Compound

| Parameter | Value |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | Pna2₁ |

| a (Å) | 10.123 |

| b (Å) | 5.678 |

| c (Å) | 12.456 |

| Density (g/cm³) | 1.70 |

Note: This data is for 1-amino-3-nitro-1,2,4-triazole (B8701015) and serves as an example of the type of information obtained from X-ray crystallography. nih.gov

High-Resolution Mass Spectrometry for Reaction Monitoring and Complex Mixture Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique for determining the elemental composition of a molecule with high accuracy and precision. For this compound, HRMS would provide an exact mass measurement, which can be used to confirm its molecular formula (C₅H₆N₄O₃). This is particularly useful in distinguishing it from other potential isomers.

HRMS is also an invaluable tool for reaction monitoring. By analyzing small aliquots of a reaction mixture over time, the consumption of starting materials and the formation of the desired product and any byproducts can be tracked with high sensitivity. This allows for the optimization of reaction conditions such as temperature, reaction time, and catalyst loading.

In the context of derivatization studies, where complex mixtures of products may be formed, HRMS coupled with a separation technique like liquid chromatography (LC-HRMS) is essential for the identification of the various components. The fragmentation pattern observed in the tandem mass spectrum (MS/MS) provides structural information that can help to elucidate the structures of the different derivatives. For N-alkyl-4-nitro-1,2,3-triazoles, a common fragmentation pathway involves the initial loss of the nitro group, followed by the cleavage of the alkyl substituent. catalysis.ru This type of fragmentation analysis would be critical in characterizing new derivatives of this compound.

Vibrational Spectroscopy (IR, Raman) for Specific Functional Group and Bonding Environment Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups and bonding environments within a molecule. These techniques are based on the principle that molecules absorb light at specific frequencies corresponding to their vibrational modes.

The IR spectrum of this compound would exhibit characteristic absorption bands for its key functional groups. The strong asymmetric and symmetric stretching vibrations of the nitro group are expected to appear in the regions of 1500-1560 cm⁻¹ and 1300-1370 cm⁻¹, respectively. The carbonyl (C=O) stretching vibration of the ketone in the 2-oxopropyl group would be observed as a strong band around 1700-1725 cm⁻¹. The C-H stretching vibrations of the methyl and methylene groups would appear around 2850-3000 cm⁻¹, while the C-H of the triazole ring would be at a slightly higher frequency. The vibrations of the triazole ring itself (C=N and N=N stretching) would be found in the fingerprint region (typically 1400-1600 cm⁻¹).

Raman spectroscopy provides complementary information to IR spectroscopy. While strong dipole moment changes lead to intense IR bands, changes in polarizability result in strong Raman signals. Therefore, the symmetric vibrations of the nitro group and the vibrations of the triazole ring are often prominent in the Raman spectrum. By comparing the experimental IR and Raman spectra with theoretical calculations, a detailed assignment of the vibrational modes can be achieved, providing a comprehensive understanding of the molecule's vibrational properties.

Table 3: Characteristic Infrared Absorption Frequencies for Functional Groups in this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

|---|---|---|

| Nitro (NO₂) | Asymmetric Stretch | 1500 - 1560 |

| Nitro (NO₂) | Symmetric Stretch | 1300 - 1370 |

| Ketone (C=O) | Stretch | 1700 - 1725 |

| Alkyl (C-H) | Stretch | 2850 - 3000 |

Theoretical and Computational Chemistry for 4 Nitro 1 2 Oxopropyl 1h 1,2,3 Triazole Systematics

Quantum Chemical Calculations of Electronic Structure and Molecular Orbitals (HOMO-LUMO analysis)

Quantum chemical calculations are fundamental to understanding the electronic characteristics of a molecule. The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are of particular importance. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and chemical reactivity. irjweb.com A smaller energy gap suggests that the molecule can be more easily excited, implying higher chemical reactivity and lower kinetic stability. irjweb.com

For nitrotriazole derivatives, the HOMO is typically localized on the triazole ring, while the LUMO is often centered on the electron-withdrawing nitro group. This distribution facilitates intramolecular charge transfer, a key characteristic of many energetic compounds. The introduction of substituents on the triazole ring can modulate the HOMO-LUMO energies and their gap. An electron-donating substituent would raise the HOMO energy, while an electron-withdrawing group would lower the LUMO energy. Both effects can lead to a smaller ΔE, thereby increasing the molecule's reactivity. nih.gov

In the case of 4-Nitro-1-(2-oxopropyl)-1H-1,2,3-triazole, the (2-oxopropyl) group at the N1 position is expected to influence the electronic structure. Theoretical studies on similar N-alkyl-nitrotriazoles provide a basis for predicting these properties. A smaller HOMO-LUMO gap is generally correlated with increased sensitivity and reactivity in energetic materials. researchgate.net

Table 1: Calculated Frontier Orbital Energies and Energy Gaps for Representative Triazole Derivatives Note: These values are for illustrative purposes based on studies of related triazole structures and may not represent the exact values for this compound. Calculations are typically performed using Density Functional Theory (DFT) methods.

| Compound/Tautomer | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Method/Basis Set |

| 5-phenyl-1H-1,2,4-triazol-3-amine | -9.62 | 1.15 | 10.77 | HF/6-31G |

| 3-phenyl-1H-1,2,4-triazol-5-amine | -9.54 | 1.30 | 10.84 | HF/6-31G |

| N-((1H-benzo[d]imidazol-2-yl)methyl)-4H-1,2,4-triazol-4-amine | -6.21 | -1.33 | 4.88 | DFT/B3LYP/6-311++G(d,p) |

Data sourced from related computational studies on triazole derivatives. irjweb.comntu.edu.iqrdd.edu.iq

Density Functional Theory (DFT) Studies of Reaction Mechanisms and Transition State Structures

Density Functional Theory (DFT) is a powerful computational method used to investigate the mechanisms of chemical reactions, providing detailed information about transition states, intermediates, and activation energies.

Synthesis Mechanisms: The synthesis of N-substituted 1,2,3-triazoles often involves the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and regioselective click chemistry reaction. nih.gov DFT calculations have been instrumental in elucidating the multi-step mechanism of this reaction, confirming the role of copper acetylide intermediates and explaining the exclusive formation of 1,4-disubstituted products. mdpi.com Another key synthetic route is the alkylation of a pre-formed nitrotriazole ring. DFT studies on the alkylation of 4-nitro-1,2,3-triazole have shown that the reaction can proceed at different nitrogen atoms (N1, N2, or N3), leading to a mixture of regioisomers. researchgate.net These calculations help predict the most likely sites of reaction by evaluating the activation barriers for each pathway, thus guiding synthetic strategies toward the desired isomer. researchgate.net

Decomposition Mechanisms: For energetic materials like nitrotriazoles, understanding thermal decomposition pathways is crucial for assessing stability and safety. DFT studies are used to model the initial steps of decomposition, which often involve the cleavage of the weakest bond. In many nitrotriazole compounds, the C-NO₂ or N-NO₂ bond is the trigger linkage. acs.org Theoretical calculations have identified key decomposition pathways, including NO₂ elimination, HONO elimination, and cleavage of the triazole ring. researchgate.netmdpi.com By calculating the potential energy surface, researchers can identify the transition state structures and determine the activation energies for these competing pathways, thereby predicting the most probable decomposition mechanism under thermal or shock conditions. mdpi.comnih.govrsc.org

Prediction of Energetic Parameters and Molecular Stability (e.g., heats of formation)

A key predictor of the performance of an energetic material is its solid-state heat of formation (HOF), which represents the energy stored within the molecule. High positive HOFs are desirable as they contribute to a greater energy release upon decomposition.

Computational methods, particularly DFT, are routinely used to predict the HOF of novel compounds. nih.gov Gas-phase HOFs are typically calculated using isodesmic reactions, a computational strategy that ensures cancellation of errors by maintaining the same types of chemical bonds on both sides of the reaction equation. nih.gov The solid-state HOF is then estimated by incorporating the heat of sublimation, which can also be calculated using established theoretical models. nih.gov

Studies on N-alkyl-4-nitro-1,2,3-triazoles have shown that regioisomerism has a profound effect on energetic properties. mdpi.comnih.gov It has been consistently found that N3-substituted isomers (1-alkyl-5-nitro-1,2,3-triazoles) possess the highest densities and heats of formation compared to their N1 and N2 counterparts. mdpi.com This makes the N3-substitution pattern a promising target for the design of new high-energy compounds. The presence of the nitrogen-rich triazole ring inherently imparts a high positive HOF. nih.gov The addition of a nitro group further enhances the energetic density and improves the oxygen balance of the molecule. nih.gov

Table 2: Calculated Heats of Formation (HOF) for Isomeric Nitrotriazole Scaffolds Note: These values illustrate the significant impact of isomerism on the energetic content of the triazole core.

| Isomeric Triazole Ring | Gas-Phase HOF (kJ/mol) |

| 1H-1,2,3-triazole | 261.31 |

| 2H-1,2,3-triazole | 245.99 |

| 4H-1,2,4-triazole | 214.51 |

| 1H-1,2,4-triazole | 190.26 |

Data sourced from a DFT study on dinitro-tris(triazole) derivatives. acs.orgnih.gov

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations examine static molecular properties, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, allowing for the exploration of conformational landscapes and intermolecular interactions in condensed phases (e.g., crystals or solutions). nih.gov

For a molecule like this compound, which has a flexible alkyl side chain, MD simulations can be used for conformational analysis. By simulating the molecule's movement, researchers can identify the most stable conformations (lowest energy states) and understand the energy barriers between them. ekb.eg This is crucial as the conformation of a molecule can significantly affect its crystal packing and, consequently, its physical properties like density and sensitivity.

MD simulations are also essential for studying intermolecular interactions, such as hydrogen bonds and van der Waals forces, which govern how molecules arrange themselves in a crystal lattice. nih.gov For nitrotriazoles, intermolecular hydrogen bonding between the triazole ring hydrogens and the oxygen atoms of the nitro groups on adjacent molecules is a key interaction that influences crystal density and stability. rsc.orgresearchgate.net By simulating these interactions, MD can help predict crystal structures and understand the factors contributing to the stability of the solid-state material. rsc.org

Quantitative Structure-Reactivity Relationships (QSRR)

Quantitative Structure-Reactivity Relationships (QSRR) and the related Quantitative Structure-Activity Relationships (QSAR) are statistical modeling techniques that aim to find a mathematical correlation between a molecule's structural or computed properties (descriptors) and its observed reactivity or biological activity. asianpubs.org

In the context of triazole derivatives, QSRR/QSAR models have been developed for various applications, including predicting antifungal activity and anticancer potency. researchgate.netphyschemres.org These models typically use a set of descriptors calculated for a series of related compounds. The descriptors can be steric (e.g., molecular volume), electronic (e.g., HOMO/LUMO energies, atomic charges), or hydrophobic (e.g., log P). asianpubs.orgphyschemres.org Using statistical methods like multiple linear regression (MLR), a correlative equation is established between these descriptors and the property of interest.

For example, a QSAR study on 1,2,4-triazole (B32235) derivatives found a correlation between antifungal activity and descriptors such as the heat of formation (ΔH), LUMO energy, and hydrophobicity (log P). asianpubs.org Such models provide valuable insights into the structural features that are most important for a given activity. They can predict that introducing electron-withdrawing groups or modifying the molecule's volume and hydrophobicity could enhance its efficacy. asianpubs.org While a specific QSRR model for the reactivity of this compound has not been reported, the principles of QSRR demonstrate a powerful approach for the rational design of new energetic materials by identifying the key molecular properties that govern performance and sensitivity.

Applications in Advanced Chemical Technologies and Materials Science Non Biological

Role as a Building Block in Complex Synthetic Organic Chemistry

The 4-Nitro-1-(2-oxopropyl)-1H-1,2,3-triazole molecule serves as a valuable intermediate in the synthesis of more complex organic structures. The presence of multiple reactive sites—the nitro group, the triazole ring, and the ketone functionality on the side chain—allows for a variety of chemical modifications.

The synthesis of 4-nitro-1,2,3-triazole derivatives often involves the alkylation of the parent 4-nitro-1,2,3-triazole. This reaction can lead to the formation of different isomers (N1, N2, and N3-substituted products), and the regioselectivity is influenced by the reaction conditions, including the nature of the alkylating agent, the solvent, and the base employed. The introduction of the 2-oxopropyl group at the N1 position is a targeted modification to introduce a ketone functionality, which can then be used for subsequent reactions such as condensations, reductions, or the formation of heterocyclic systems.

Development and Performance as Components in Energetic Materials

The high nitrogen content and the presence of the nitro group in this compound make it a candidate for investigation in the field of energetic materials. Nitrogen-rich heterocyclic compounds are of significant interest for their potential to release large amounts of energy upon decomposition, primarily forming stable nitrogen gas (N₂). researchgate.net

The energetic properties of triazole derivatives are closely linked to their molecular structure. The 1,2,3-triazole ring itself contributes to a high positive heat of formation, a key indicator of energetic potential. The introduction of a nitro group further enhances the energy content and the oxygen balance of the molecule, which is a measure of the degree to which an explosive can oxidize its own carbon and hydrogen atoms to carbon dioxide and water.

The combination of the triazole ring and the nitro group creates a dense, high-energy molecular scaffold. Theoretical calculations and experimental studies on related nitro-triazole compounds have demonstrated that these structural features lead to high detonation velocities and pressures. nih.govrsc.org The specific arrangement of atoms in this compound, including the oxopropyl side chain, would influence its crystal packing and density, which are also critical factors in determining its performance as an energetic material.

The design of advanced propellants and explosives often focuses on achieving a balance between high performance (e.g., high detonation velocity and pressure) and low sensitivity to accidental initiation by stimuli such as impact, friction, and heat. The triazole ring is known to impart a degree of thermal stability to energetic compounds.

By modifying the substituents on the triazole ring, researchers can fine-tune the energetic properties and sensitivity of the resulting materials. The 2-oxopropyl group in this compound could serve as a point of attachment for other energetic moieties or be used to influence the physical properties of the material, such as its melting point and solubility, which are important for processing and formulation into practical explosive or propellant compositions. dtic.mil The synthesis of various N-substituted 4(5)-nitro-1,2,3-triazoles allows for the creation of a wide array of energetic compounds, including ionic and coordination compounds with potentially enhanced safety and performance characteristics. mdpi.com

Table 1: Comparative Energetic Properties of Related Nitro-Triazole Derivatives

| Compound | Density (g/cm³) | Detonation Velocity (m/s) | Detonation Pressure (GPa) |

| 2-Amino-4,5-dinitro-1,2,3-2H-triazole | 1.83 | 8843 | 36.2 |

| 4,5-bis(5-nitro-1H-1,2,4-triazol-3-yl)-2H-1,2,3-triazole Salt (9) | - | 8720 | - |

| 4,5-bis(5-nitro-1H-1,2,4-triazol-3-yl)-2H-1,2,3-triazole Salt (16) | - | 8748 | - |

Note: Data for the specific compound this compound is not publicly available. The table presents data for structurally related high-performing nitro-triazole compounds to provide context on the potential energetic performance of this class of materials. rsc.orgrsc.org

Integration into Functional Organic Materials and Polymers

The reactivity of this compound also lends itself to applications in materials science, particularly in the synthesis of functional polymers.

The 2-oxopropyl group of this compound can be chemically modified to introduce a polymerizable group, such as a vinyl or acrylate (B77674) functionality. This would transform the molecule into a monomer that can be incorporated into polymer chains via various polymerization techniques. The resulting polymers would feature the nitro-triazole moiety as a pendant group, imparting specific properties to the macromolecule.

For instance, the synthesis of 4-vinyl-1,2,3-triazole monomers through "click chemistry" has been demonstrated as a versatile route to a new family of functional monomers. psu.edu These monomers can undergo polymerization to form homopolymers and copolymers with a wide range of physical properties. Similarly, the ketone functionality could be used in condensation polymerization reactions. If the molecule were to be functionalized with two or more polymerizable groups, it could act as a crosslinker to form polymer networks.

The incorporation of the 4-nitro-1,2,3-triazole unit into a polymer backbone or as a side chain can significantly influence the material's physicochemical properties. The triazole ring is known for its thermal stability and its ability to participate in hydrogen bonding, which can affect the polymer's mechanical properties and solubility. mdpi.com

Table 2: Properties of Polymers Containing Triazole Moieties

| Polymer Type | Glass Transition Temperature (Tg) | Thermal Decomposition Temperature (Td) | Key Feature |

| Poly(N-vinyl-1,2,3-triazole)s | 196–212 °C | - | High Tg compared to common vinyl polymers. |

| Poly-1,2,3-triazoles from click polymerization | - | Good thermal stability | Potential as optical brightening agents. |

| Neoglycopolymers with 4-vinyl-1,2,3-triazole | - | - | Biocompatibility and specific protein binding. |

Note: This table provides examples of the properties of polymers containing triazole units to illustrate the potential impact of incorporating such moieties into polymer structures. Specific data for polymers derived from this compound is not available. researchgate.netnih.gov

Application in Advanced Sensing and Detection Methodologies

The 1,2,3-triazole moiety is a cornerstone in the design of chemosensors due to its unique electronic properties, stability, and capacity for forming coordination complexes. nanobioletters.comresearchgate.net These five-membered heterocyclic rings can function as effective signaling units or as binding sites for a variety of analytes. The nitrogen atoms within the triazole ring can act as donor atoms, allowing them to coordinate with metal ions, while the ring itself can participate in π-π stacking interactions and hydrogen bonding. nanobioletters.com

Derivatives of 1,2,3-triazoles have been successfully integrated into fluorescent, colorimetric, and electrochemical sensors. researchgate.net Their rigid structure and aromaticity make them excellent linkers between a recognition unit (the part that binds the analyte) and a signaling unit (such as a fluorophore or chromophore). This modularity, often achieved through "click chemistry," allows for the rational design of highly selective and sensitive sensors for various targets. sci-hub.se

Research has demonstrated the utility of functionalized triazoles in detecting a wide array of analytes, including toxic metal cations, anions, and organic molecules of environmental or industrial concern. For instance, certain triazole-based sensors have shown high selectivity for iron (Fe²⁺) and mercury (Hg²⁺) ions. nanobioletters.com Others have been developed for the detection of nitroaromatic compounds, such as the explosive 2,4,6-trinitrophenol. nanobioletters.com The presence of both a nitro group and an N-alkyl substituent in this compound suggests its potential as a scaffold for developing new chemosensors, where these functional groups could be tailored to modulate binding affinity and signaling response.

Table 1: Examples of Analytes Detected by Functionalized 1,2,3-Triazole Derivatives

| Sensor Structural Base | Analyte Detected | Detection Method |

|---|---|---|

| Phenylene-vinylene with 1,2,3-triazole | Iron (Fe²⁺) | Fluorescence |

| Allyl hydrazone-1,2,3-triazole | Chromium (Cr³⁺), Ammonia | Colorimetric |

| Naphthalene/Quinoline-Ferrocene-1,2,3-triazole | Mercury (Hg²⁺) | Electrochemical |

| Zinc-based Metal-Organic Framework (MOF) with triazole linkers | Nitrobenzene | Fluorescence Quenching |

This table presents a summary of findings on various 1,2,3-triazole derivatives as reported in scientific literature. nanobioletters.com

Precursor in the Chemical Synthesis of Agrochemical Components

The triazole ring is a well-established and critically important pharmacophore in the agrochemical industry, particularly in the development of fungicides. tandfonline.comnih.gov A significant number of commercially successful fungicides are based on a triazole scaffold (both 1,2,3- and 1,2,4-triazole (B32235) isomers), which function by inhibiting key fungal enzymes, such as lanosterol (B1674476) 14α-demethylase, an essential component in the biosynthesis of ergosterol. rjptonline.org

The compound this compound serves as a versatile precursor for creating novel agrochemical candidates. Its structure contains multiple reaction sites that can be readily modified to generate a diverse library of derivatives for biological screening. researchgate.net Key transformations include:

Reduction of the Nitro Group: The nitro group can be chemically reduced to an amino group. This amine provides a reactive handle for introducing a wide range of substituents through amide bond formation or other coupling reactions, allowing for fine-tuning of the molecule's biological activity and physical properties.

Modification of the N-substituent: The 2-oxopropyl group attached to the nitrogen atom contains a ketone, which is a site for numerous chemical reactions, such as reduction to an alcohol, reductive amination, or condensation reactions to build more complex side chains.

By employing these synthetic strategies, this compound can be used to produce novel compounds. For example, combining the 1,2,3-triazole core with a hydrazide moiety has proven to be a successful strategy. Studies on 1,2,3-triazole hydrazide derivatives have demonstrated potent antifungal activity against several major plant pathogens. acs.orgnih.gov This indicates that the core triazole structure, when appropriately functionalized, is highly effective for agrochemical applications.

Table 2: Antifungal Activity of Synthesized 1,2,3-Triazole Derivatives Against Plant Pathogens

| Compound Class | Target Pathogen | Documented Effect |

|---|---|---|

| 2-Aryl-1,2,3-triazole hydrazide | Rhizoctonia solani (Rice Sheath Blight) | High antifungal activity (EC₅₀ = 0.47 µg/mL for lead compound) acs.org |

| 1,2,3-Triazole hydrazide | Sclerotinia sclerotiorum (Sclerotinia Rot) | Significant mycelium growth inhibition nih.gov |

| 1,2,3-Triazole hydrazide | Fusarium graminearum (Fusarium Head Blight) | Potent anti-phytopathogenic activity nih.gov |

The table summarizes research findings on the efficacy of various synthesized 1,2,3-triazole derivatives as potential fungicides. tandfonline.comacs.orgnih.gov

Future Research Directions and Unexplored Chemical Avenues

Emerging Synthetic Strategies and Catalyst Development for Nitro-Triazoles

The synthesis of nitro-substituted 1,2,3-triazoles is evolving beyond traditional methods, with a strong focus on developing more efficient, selective, and environmentally benign catalytic systems. While the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) remains a foundational technique for creating the 1,2,3-triazole core, emerging research aims to refine this and introduce alternative pathways. longdom.org

A key area of development is the use of metal-catalyzed reactions that offer high regioselectivity. For instance, copper-catalyzed [3+2] cycloaddition reactions between nitroolefins and organic azides have proven effective for synthesizing 4-nitro-1,5-trisubstituted-1,2,3-triazoles. frontiersin.orgnih.gov Future work will likely focus on expanding the substrate scope and catalytic efficiency of these reactions. Palladium-catalyzed C-H activation is another promising frontier, offering a direct method to introduce nitro groups onto pre-formed triazole rings with high regioselectivity.

Furthermore, the development of novel catalysts is a central theme. While copper and ruthenium complexes have been pivotal, research is exploring heterogeneous catalysts, such as Ru(II)-triazole complexes supported on mesoporous materials like SBA-15, which offer advantages in recyclability and stability. longdom.orghuji.ac.il Organocatalysis also presents a metal-free alternative; for example, a mechanochemical approach using an organocatalyst has been shown to enable the synthesis of 4-nitro-1,2,3-triazoles from β-nitrostyrenes and organic azides, using atmospheric oxygen as the oxidant. organic-chemistry.org The use of ionic liquids as catalysts is also being investigated to enhance reaction rates and selectivity in the synthesis of 1,5-disubstituted-1,2,3-triazoles from nitroolefins. nih.gov

| Catalytic System | Reaction Type | Substrates | Product Type | Key Advantages |

| Copper(I) Iodide | [3+2] Cycloaddition | Nitroolefins, Organic Azides | 4-Nitro-1,5-trisubstituted-1,2,3-triazoles | High yield, versatile for creating trisubstituted triazoles. frontiersin.orgnih.gov |

| Palladium(II) Acetate | C-H Activation/Nitration | 1,4-disubstituted 1,2,3-triazoles, Sodium Nitrite | Regioselectively nitrated 1,2,3-triazoles | Direct functionalization of the triazole ring. |

| Organocatalysts | Oxidative [3+2] Cycloaddition | β-Nitrostyrenes, Organic Azides | 4-Nitro-1,2,3-triazoles | Metal-free, recyclable catalyst, uses atmospheric oxygen. organic-chemistry.org |

| [mPy]OTf/FeCl₃ (Ionic Liquid) | Eliminative Azide-Olefin Cycloaddition | Substituted Azides, Nitroolefins | 1,5-disubstituted-1,2,3-triazoles | Short reaction times, high regioselectivity. nih.gov |

| SBA-15-Tz-Ru(II)TPP | Multicomponent Click Cycloaddition | Alkynes, Sodium Azide (B81097), Benzyl Bromide | 1,4-disubstituted 1,2,3-triazoles | Heterogeneous, recyclable, mild conditions in water. huji.ac.il |

Investigation of Unconventional Reactivity Patterns and Unexplored Transformation Pathways

Future investigations into the reactivity of 4-Nitro-1-(2-oxopropyl)-1H-1,2,3-triazole will likely move beyond conventional transformations to uncover novel chemical behaviors. The interplay between the nitro group, the triazole ring, and the N-alkyl substituent creates a unique electronic landscape that could be exploited for new reactions.

A primary area for exploration is the transformation of the nitro group. While its reduction to an amino group is a standard and useful procedure for creating building blocks like 4-amino-2H-1,2,3-triazole, other pathways remain underexplored. Research could focus on nucleophilic substitution of the nitro group or its participation in intramolecular cyclization reactions, driven by the functionality of the N-(2-oxopropyl) side chain.

The reactivity of the triazole ring itself, activated by the electron-withdrawing nitro group, presents another avenue. Studies on the decomposition of similar compounds, such as 3-nitro-1,2,4-triazole, upon low-energy electron attachment have shown that the triazole ring exhibits significant stability, though specific fragmentation patterns like the loss of an OH radical can occur. nih.gov Understanding these degradation pathways is crucial for applications where stability is paramount or where controlled decomposition is desired, such as in energetic materials or as radiosensitizers. nih.gov

Additionally, the potential for abiotic transformations in environmental contexts highlights unexplored reactivity. For example, studies on 3-nitro-1,2,4-triazole-5-one (NTO) have shown it can be chemically reduced by materials like biochar to its amino derivative, 3-amino-1,2,4-triazol-5-one (ATO). digitellinc.com Conversely, while NTO is resistant to oxidation by minerals like birnessite, its amino derivative (ATO) is highly susceptible to oxidative transformation. nih.govresearchgate.netmatilda.science Investigating similar redox transformations for this compound could reveal its environmental fate and potential for remediation strategies.

Rational Design of Derivatives for Tailored Material Properties

The rational design of derivatives based on the this compound scaffold is a significant direction for creating new materials with customized properties, particularly in the fields of energetic materials and pharmaceuticals.

In the realm of energetic materials, the nitro-triazole core is a well-established energetic functional group. rsc.orgresearchgate.net Future research will focus on modifying the parent structure to enhance performance while maintaining stability. Strategies include the introduction of additional energetic moieties (e.g., -NO₂, -N₃, -NHNO₂) onto the triazole ring or the side chain. rsc.orgresearchgate.net The synthesis of nitrogen-rich salts by leveraging the acidic protons of the triazole ring is another powerful approach to fine-tune density, thermal stability, and detonation performance. rsc.org For example, derivatives of 5-nitro-1,2,3-2H-triazole have been synthesized that show performance comparable to RDX, indicating the potential for creating high-performance energetic materials. rsc.org The development of fused heterocyclic systems, such as combining triazole and pyrazole (B372694) rings, also offers a pathway to novel energetic compounds with improved properties. rsc.org

In medicinal and agricultural chemistry, triazole derivatives are known for a wide range of biological activities, including antifungal properties. nih.govnih.gov The design of new derivatives of this compound could lead to novel therapeutic or crop protection agents. By systematically modifying the substituents on the triazole ring and the N-alkyl chain, libraries of compounds can be generated and screened for specific biological targets. For instance, novel nitrotriazole derivatives have been designed as fluconazole (B54011) analogues and have shown excellent antifungal activity, particularly against resistant fungal strains. nih.gov

Advanced Computational Modeling for Predictive Chemical Design

Advanced computational modeling has become an indispensable tool for accelerating the design and discovery of new nitro-triazole derivatives. By using theoretical calculations, researchers can predict the properties of molecules before undertaking their synthesis, saving significant time and resources. acs.org

Density Functional Theory (DFT) is a prominent method used to investigate the structural and energetic properties of nitro-triazoles. nih.govacs.org Computational studies are routinely used to calculate key parameters for energetic materials, including:

Heats of Formation (HOFs): A critical indicator of the energy content of a molecule. nih.gov

Densities (ρ): A major factor influencing detonation performance.

Detonation Properties: Detonation velocity (vD) and pressure (P) are calculated using empirical methods like the Kamlet-Jacobs equations or more advanced thermochemical codes. nih.govacs.org

Thermal Stability: Often assessed by calculating the Bond Dissociation Energy (BDE) of the weakest bond, typically the C-NO₂ bond. nih.govacs.org

These computational approaches allow for systematic in-silico screening of designed compounds. For example, studies on dinitro-tris(triazole) isomers have used DFT to understand how the position of nitrogen atoms and nitro groups impacts energy content, performance, and stability, guiding the selection of the most promising candidates for synthesis. acs.org

For biological applications, molecular docking is a key computational technique. It predicts the binding affinity and orientation of a designed molecule within the active site of a biological target, such as an enzyme. acs.orgnih.gov In the context of antifungal agents, docking studies can model how different triazole derivatives interact with the target enzyme, lanosterol (B1674476) 14α-demethylase (CYP51), providing insights that guide the rational design of more potent inhibitors. nih.govnih.gov

| Computational Method | Predicted Property | Application Area | Relevance to Design |

| Density Functional Theory (DFT) | Heats of Formation, Density, Bond Dissociation Energy | Energetic Materials | Predicts energy content, performance, and thermal stability of new designs. nih.govacs.org |

| Kamlet-Jacobs Equations / EXPLO5 | Detonation Velocity, Detonation Pressure | Energetic Materials | Evaluates the potential performance of designed explosives and propellants. nih.govacs.org |

| Molecular Docking | Binding Affinity, Binding Mode | Pharmaceuticals, Agrochemicals | Predicts biological activity and guides the optimization of drug candidates. nih.govnih.gov |

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for 4-nitro-1-(2-oxopropyl)-1H-1,2,3-triazole, and how can regioselectivity be controlled?

- Methodological Answer : The compound can be synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a method validated for regioselective 1,4-substituted triazoles . For example, terminal alkynes reacting with azides under Cu(I) catalysis (e.g., CuSO₄·5H₂O and sodium ascorbate) yield high-purity products (>95%). Nitration of the triazole core can be achieved using HNO₃/H₂SO₄ mixtures at controlled temperatures (25–100°C), with position selectivity influenced by substituents and reaction conditions .

Q. How should researchers characterize the structural and physicochemical properties of this compound?

- Methodological Answer : Key techniques include:

- Spectroscopy : ¹H/¹³C NMR (e.g., δ ~5.71 ppm for benzyl protons, δ ~148 ppm for nitro groups) , FT-IR (peaks at 1604 cm⁻¹ for C=N and 1348–1518 cm⁻¹ for NO₂) , and mass spectrometry for molecular ion confirmation .

- Physicochemical Data : Melting point (160–161°C in ethanol) , solubility (DMSO/methanol) , and pKa (~5.09) .

Q. What stability considerations are critical during storage and handling?

- Methodological Answer : The nitro group and triazole ring make the compound sensitive to light, moisture, and oxidation. Store under inert gas (N₂/Ar) at 2–8°C . Degradation can be monitored via TLC or HPLC, with impurities detectable at 254 nm UV .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict electronic properties or reactivity of this compound?

- Methodological Answer : Density-functional theory (DFT) with hybrid functionals (e.g., B3LYP) can model electronic structure, HOMO-LUMO gaps, and nitro group polarization. Basis sets like 6-31G* are recommended for accuracy. Studies show that exact-exchange terms in functionals improve thermochemical predictions (e.g., atomization energies within 2.4 kcal/mol error) .

Q. What strategies resolve contradictions in experimental data, such as melting point variations?

- Methodological Answer : Discrepancies (e.g., melting points: 140–142°C vs. 160–161°C ) arise from substituent effects or solvent residues. Use DSC for precise measurements and elemental analysis to confirm purity. For example, ethanol solvate formation may lower observed melting points .

Q. How can this compound serve as a ligand in coordination chemistry, and what are its binding modes?

- Methodological Answer : The nitro group and triazole N-atoms act as electron-rich sites for metal coordination. Synthesize complexes via reactions with transition metals (e.g., Cu, Zn) in methanol/THF. Characterize binding modes using X-ray crystallography or EXAFS. For example, triazoles form stable complexes with Cu(I), relevant to catalytic applications .

Q. What biological activity mechanisms have been proposed for nitro-triazole derivatives?

- Methodological Answer : Nitro-triazoles exhibit antifungal and enzyme inhibitory activity. For instance, docking studies show nitro groups interacting with fungal CYP51 active sites via hydrogen bonding and π-π stacking. Test bioactivity using microbroth dilution (MIC assays) and molecular dynamics simulations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.